5-amino-1-(2,2,2-trifluoroethyl)-1H-pyrazole-4-carboxylic acid

Catalog No.
S6517488
CAS No.
1934940-52-9
M.F
C6H6F3N3O2
M. Wt
209.13 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
5-amino-1-(2,2,2-trifluoroethyl)-1H-pyrazole-4-car...

CAS Number

1934940-52-9

Product Name

5-amino-1-(2,2,2-trifluoroethyl)-1H-pyrazole-4-carboxylic acid

IUPAC Name

5-amino-1-(2,2,2-trifluoroethyl)pyrazole-4-carboxylic acid

Molecular Formula

C6H6F3N3O2

Molecular Weight

209.13 g/mol

InChI

InChI=1S/C6H6F3N3O2/c7-6(8,9)2-12-4(10)3(1-11-12)5(13)14/h1H,2,10H2,(H,13,14)

InChI Key

OUDJNFFYARIPEF-UHFFFAOYSA-N

Canonical SMILES

C1=NN(C(=C1C(=O)O)N)CC(F)(F)F

5-amino-1-(2,2,2-trifluoroethyl)-1H-pyrazole-4-carboxylic acid is a pyrazole derivative characterized by the presence of a trifluoroethyl group and an amino group at the 5-position of the pyrazole ring. Its molecular formula is C8H10F3N3O2C_8H_{10}F_3N_3O_2, and it has a molar mass of approximately 237.18 g/mol. The compound is recognized for its potential applications in medicinal chemistry and agrochemical formulations due to its unique structural features and biological activities .

Typical for carboxylic acids and amines. Notably, it can participate in:

  • Esterification: Reacting with alcohols to form esters.
  • Acid-base reactions: Acting as an acid in the presence of strong bases due to its carboxylic acid functional group.
  • Nucleophilic substitutions: The amino group can act as a nucleophile in substitution reactions.

These reactions are significant for modifying the compound to enhance its properties or to synthesize derivatives with improved biological activity.

5-amino-1-(2,2,2-trifluoroethyl)-1H-pyrazole-4-carboxylic acid exhibits notable biological activities, particularly in pharmacology. It has been studied for:

  • Antimicrobial properties: Showing efficacy against various bacterial strains.
  • Anti-inflammatory effects: Potentially useful in treating inflammatory conditions.
  • Antitumor activity: Preliminary studies suggest it may inhibit cancer cell growth.

The trifluoroethyl group contributes to its lipophilicity, which may enhance membrane permeability and bioavailability .

Several synthetic routes have been developed for the preparation of 5-amino-1-(2,2,2-trifluoroethyl)-1H-pyrazole-4-carboxylic acid:

  • Condensation Reactions: Combining appropriate pyrazole derivatives with trifluoroethyl halides under basic conditions.
  • Hydrolysis: Starting from esters or amides followed by hydrolysis to yield the carboxylic acid.
  • Multi-step Synthesis: Involving intermediate compounds that undergo further transformations to introduce the amino and carboxylic groups.

These methods allow for the production of the compound with varying degrees of purity and yield .

The compound finds applications across several fields:

  • Pharmaceuticals: As a potential drug candidate for treating infections and inflammatory diseases.
  • Agricultural Chemicals: Used as an active ingredient in pesticides or herbicides due to its biological activity against pests.
  • Research: Employed in biochemical studies to explore mechanisms of action related to pyrazole derivatives.

Its unique structure allows it to serve as a lead compound for further modifications aimed at improving efficacy and reducing toxicity .

Interaction studies involving 5-amino-1-(2,2,2-trifluoroethyl)-1H-pyrazole-4-carboxylic acid have focused on its binding affinities with various biological targets. These studies are crucial for understanding its mechanism of action:

  • Enzyme Inhibition: Potential interactions with enzymes involved in metabolic pathways.
  • Receptor Binding: Investigating its affinity for specific receptors that mediate physiological responses.

These interactions help elucidate the therapeutic potential of the compound and guide future drug design efforts .

Several compounds share structural similarities with 5-amino-1-(2,2,2-trifluoroethyl)-1H-pyrazole-4-carboxylic acid. Here are some notable examples:

Compound NameMolecular FormulaUnique Features
5-amino-1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxylic acidC8H8F3N3O2C_8H_8F_3N_3O_2Contains a methyl group instead of trifluoroethyl
1-(2,2,2-trifluoroethyl)-1H-pyrazole-5-carboxylic acidC6H5F3N2O2C_6H_5F_3N_2O_2Different position for the carboxylic group
5-amino-1-(2-hydroxyethyl)-1H-pyrazole-4-carboxylic acidC8H10N3O3C_8H_{10}N_3O_3Hydroxyethyl group instead of trifluoroethyl

The unique presence of the trifluoroethyl group in 5-amino-1-(2,2,2-trifluoroethyl)-1H-pyrazole-4-carboxylic acid enhances its lipophilicity and potentially alters its biological interactions compared to these similar compounds. This structural feature may contribute significantly to its unique pharmacological profile and applications in various fields .

Purity

95 ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

1

Hydrogen Bond Acceptor Count

7

Hydrogen Bond Donor Count

2

Exact Mass

209.04121093 g/mol

Monoisotopic Mass

209.04121093 g/mol

Heavy Atom Count

14

Dates

Modify: 2023-08-25

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